molecular formula C16H13ClFNO3 B2547397 2-((2-Fluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate CAS No. 1241973-34-1

2-((2-Fluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate

Cat. No.: B2547397
CAS No.: 1241973-34-1
M. Wt: 321.73
InChI Key: QEDIPGXYWZXUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Fluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate is a synthetic organic compound that features a combination of fluorobenzyl and chlorobenzoate moieties

Preparation Methods

The synthesis of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Fluorobenzylamine Intermediate: This step involves the reaction of 2-fluorobenzyl chloride with ammonia or an amine to form 2-fluorobenzylamine.

    Esterification: The 2-fluorobenzylamine is then reacted with 3-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester, this compound.

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-((2-Fluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((2-Fluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: It can be used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and chlorobenzoate moieties may contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or other fields.

Comparison with Similar Compounds

Similar compounds to 2-((2-Fluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate include:

    2-((2-Fluorobenzyl)amino)-2-oxoethyl benzoate: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate: Contains a chlorine atom on the benzyl group instead of fluorine, potentially altering its chemical behavior.

    2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-chlorobenzoate: The position of the chlorine atom on the benzoate ring is different, which may influence its interactions and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c17-13-6-3-5-11(8-13)16(21)22-10-15(20)19-9-12-4-1-2-7-14(12)18/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDIPGXYWZXUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.